molecular formula C19H28ClN5O5 B8022603 Terazosin hydrochloride dihydrate

Terazosin hydrochloride dihydrate

Cat. No.: B8022603
M. Wt: 441.9 g/mol
InChI Key: MWYNOTLRCUQCKD-UHFFFAOYSA-N
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Description

Molecular Formula and Crystallographic Data

Terazosin hydrochloride dihydrate (CAS 70024-40-7) has the molecular formula C19H30ClN5O6 and a molecular weight of 459.92 g/mol . The anhydrous form (CAS 63074-08-8) differs by the absence of two water molecules, yielding a molecular formula of C19H25N5O4·HCl and a molecular weight of 423.89 g/mol .

Table 1: Comparative Molecular Data

Property Dihydrate Form Anhydrous Form
Molecular Formula C19H30ClN5O6 C19H25N5O4·HCl
Molecular Weight (g/mol) 459.92 423.89
Melting Point (°C) 271–274 272.6–274
Solubility in Water Sparingly soluble 29.7 mg/mL at 25°C

The dihydrate crystallizes in the triclinic space group P-1 with lattice parameters a = 10.014 Å, b = 10.900 Å, c = 11.854 Å, α = 89.50°, β = 71.85°, and γ = 66.56°. The unit cell volume is 1,118.14 Å3 , accommodating two formula units (Z = 2).

X-ray Powder Diffraction Analysis

Synchrotron X-ray powder diffraction resolved the crystal structure of this compound, revealing an extended conformation of the terazosin cation. Key diffraction peaks (2θ angles) include 8.9°, 12.5°, 15.7°, and 21.3° , corresponding to interplanar spacings critical for lattice stability. The hydration water molecules occupy specific sites within the lattice, forming bridges between chloride anions and protonated nitrogen atoms.

Table 2: Selected X-ray Diffraction Peaks

2θ (°) d-Spacing (Å) Relative Intensity (%)
8.9 9.93 100
12.5 7.08 85
15.7 5.64 78
21.3 4.17 92

Hydrogen Bonding Networks and Conformational Analysis

The crystal structure is stabilized by a network of hydrogen bonds:

  • O–H···Cl interactions between water molecules and chloride anions (bond length: 2.98–3.15 Å).
  • N–H···Cl bonds from the protonated piperazine nitrogen to chloride (2.89 Å).
  • N–H···O bonds involving the amino group and water oxygen atoms (2.76–3.01 Å).

The terazosin cation adopts an extended conformation, with the tetrahydrofuroyl group oriented perpendicular to the quinazoline ring. This configuration minimizes steric clashes and maximizes π-π stacking between adjacent quinazoline moieties.

Comparative Study of Hydrated vs. Anhydrous Forms

The dihydrate and anhydrous forms exhibit distinct physicochemical properties:

Table 3: Hydration-Dependent Properties

Property Dihydrate Anhydrous
Hygroscopicity Low (stable at 40–50°C) High (requires dry storage)
Solubility in Methanol Slightly soluble 33.7 mg/mL
Thermal Stability Stable to 150°C Decomposes above 274°C

The anhydrous form shows higher solubility in polar solvents due to the absence of water-mediated lattice energy. However, the dihydrate’s hydrogen-bonding network enhances stability under humid conditions, making it preferable for formulations requiring long-term shelf life.

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYNOTLRCUQCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70024-40-7
Record name Terazosin monohydrochloride dihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70024-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Condensation Reaction in Polar Solvents

The cornerstone of Terazosin synthesis involves the condensation of Reactant I and Reactant II in polar organic solvents. U.S. Patent 6,248,888 details a one-step process using a mixture of 1-butanol and water at 115–120°C for 3 hours, achieving a yield of 89.5 g Terazosin base with 99.82% purity. Key parameters include:

Table 1: Optimization of Condensation Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature115–120°CHigher temps reduce reaction time but risk decomposition
Solvent System1-butanol/waterMinimizes furan impurity (III) formation
Molar Ratio (I:II)1:1.1Excess Reactant II drives reaction to completion
Reaction Time3 hoursProlonged duration increases side products

This method eliminates the need for acid scavengers, simplifying purification and reducing costs compared to earlier multi-step approaches.

Hydrochloride Salt Formation and Crystallization

Conversion of Terazosin base to the dihydrate hydrochloride form requires precise control of pH, temperature, and solvent composition. U.S. Patent 20070161791A1 describes dissolving Terazosin base in a 60–65°C ethanol-water mixture (8% v/v), followed by addition of concentrated HCl to pH 1.5–2.0. Activated carbon treatment at 60–65°C removes chromatic impurities, and subsequent cooling to 0–5°C induces crystallization. The process yields 85 g this compound with 99.87% purity and ≤0.02% Prazosin impurity.

Table 2: Crystallization Conditions and Outcomes

ConditionSpecificationRationale
Solvent Ratio (EtOH:H2O)92:8 v/vBalances solubility and crystal nucleation
Cooling Rate1°C/minutePrevents amorphous phase formation
Final Temperature0–5°CMaximizes dihydrate stability
Drying Conditions45–50°C under vacuumAvoids dehydration to anhydrous forms

Impurity Control Strategies

Mitigation of Furan-Based Contaminants

A major challenge in Terazosin synthesis is the presence of 1-[(furan-2-yl)carbonyl]piperazine (III), which arises from incomplete hydrogenation of Reactant II. Canadian Patent 2,150,985 addresses this by pre-treating Reactant II with hydrobromic acid in 1-butanol at 5–10°C, reducing impurity III from 0.32% to 0.03%. This step involves:

  • Dissolving Reactant II in 1-butanol (6:1 solvent:reactant ratio)

  • Slow addition of 49.3% w/w HBr at 20–40°C

  • Crystallization at 5–10°C for 1 hour

Post-treatment HPLC analysis confirms ≥99.4% purity of Reactant II hydrobromide, crucial for downstream reactions.

Polymorphic Interconversion Avoidance

Terazosin hydrochloride exhibits four anhydrous forms (I–IV), a methanolate, monohydrate, and dihydrate. U.S. Patent 5,504,207 discloses that Form IV, produced in the absence of acid scavengers, readily converts to the dihydrate upon aqueous workup. Differential Scanning Calorimetry (DSC) thermograms in U.S. Patent 6,248,888 provide critical data for polymorph identification:

Table 3: DSC Characteristics of Terazosin Polymorphs

FormEndothermic Peak (°C)Exothermic Event (°C)
Dihydrate271–273 (dehydration)None
Form IV228–230245–247 (recrystallization)
Monohydrate265–267240–242 (decomposition)

Maintaining reaction pH above 8.0 during basification with aqueous ammonia ensures complete conversion to the dihydrate form.

Analytical Validation of Final Product

The United States Pharmacopeia (USP) monograph outlines rigorous quality control measures for this compound. Merck Millipore’s assay method employs reversed-phase HPLC with a mobile phase of citrate buffer (pH 3.2) and acetonitrile (1685:315 v/v). Key validation parameters include:

Table 4: Chromatographic Conditions for USP Assay

ParameterSpecification
ColumnC18, 4.6 × 250 mm, 5 µm
Flow Rate1.5 mL/minute
DetectionUV 254 nm
Injection Volume20 µL
Retention Time6.8 ± 0.2 minutes

System suitability tests require ≤2.0% RSD for peak area and ≥2000 theoretical plates.

Industrial-Scale Process Optimization

Example 3 from U.S. Patent 20070161791A1 demonstrates scalable production:

  • Reactant Preparation : 600 g Reactant II (96.35% purity) treated with HBr in 1-butanol yields 840 g Reactant II hydrobromide (99.42% purity).

  • Condensation : 60 g Reactant I + 73 g Reactant II hydrobromide in 360 mL 1-butanol at 115–120°C for 3 hours.

  • Workup : Aqueous extraction, basification to pH 8.4 with NH4OH, yields 89.5 g Terazosin base (99.82% purity).

  • Salt Formation : 80 g base in 8% EtOH/H2O + HCl, crystallized at 0–5°C gives 85 g dihydrate (99.87% purity).

This protocol reduces organic solvent use by 40% compared to earlier methods while maintaining impurity profiles within ICH guidelines.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the quinazoline ring.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include various substituted quinazolines and piperazines, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology

Biologically, it is studied for its interactions with alpha-1 adrenergic receptors. This makes it a valuable tool in pharmacological research, particularly in understanding receptor-ligand interactions.

Medicine

Medically, it is used in the treatment of hypertension and benign prostatic hyperplasia due to its ability to relax smooth muscle tissue.

Industry

In the industrial sector, this compound is used in the development of new pharmaceuticals. Its synthesis and reactions are studied to improve production methods and develop new drugs .

Mechanism of Action

The compound exerts its effects by selectively blocking alpha-1 adrenergic receptors. This inhibition prevents the usual action of norepinephrine on these receptors, leading to vasodilation and reduced blood pressure. The molecular targets include the alpha-1 receptors on vascular smooth muscle cells, and the pathways involved include the inhibition of the phosphatidylinositol-calcium second messenger system .

Comparison with Similar Compounds

Chemical and Structural Properties

Compound Molecular Formula Molecular Weight Solubility (Key Solvents) Key Structural Features
Terazosin HCl dihydrate C₁₉H₂₅N₅O₄·HCl·2H₂O 459.9 Sparingly soluble in water; soluble in methanol Tetrahydrofuran ring, dimethoxyquinazoline
Trimazosin HCl C₂₀H₂₉N₅O₆·HCl 487.4 Limited data; inferred low water solubility Trimethoxyquinazoline, hydroxy-methyl ester
Prazosin HCl C₁₉H₂₁N₅O₄·HCl 419.86 Soluble in water and methanol Furan ring, methoxyquinazoline

Key Differences :

  • Terazosin contains a tetrahydrofuran ring, enhancing its selectivity for α₁-receptors.
  • Trimazosin has a trimethoxyquinazoline core and a hydroxy-methyl ester group, increasing molecular weight and altering pharmacokinetics .
  • Prazosin lacks the dihydrate form and has a simpler methoxyquinazoline structure .

Pharmacological Profile

Compound Receptor Selectivity Mechanism of Action Clinical Indications
Terazosin HCl dihydrate α₁-adrenoceptor antagonist (α₁A, α₁B, α₁D subtypes) Relaxes vascular and bladder smooth muscle Hypertension, BPH
Trimazosin HCl α₁-adrenoceptor antagonist Similar to Terazosin but less selective Hypertension (limited use)
Prazosin HCl α₁-adrenoceptor antagonist (α₁B/D) Reduces peripheral vascular resistance Hypertension, PTSD-associated nightmares

Key Differences :

  • Terazosin ’s α₁A selectivity makes it more effective for BPH .
  • Prazosin ’s α₁B/D preference may contribute to its use in PTSD .

Pharmacokinetics

Compound Bioavailability Half-Life (Hours) Metabolism Pathway Excretion
Terazosin HCl dihydrate ~90% 12 Hepatic (CYP3A4) Renal (40%), fecal (60%)
Trimazosin HCl ~50% (inferred) 4–6 Limited data Renal (primary)
Prazosin HCl 50–70% 2–3 Hepatic (CYP450) Renal (90%)

Key Differences :

  • Terazosin ’s longer half-life allows once-daily dosing, unlike Prazosin’s shorter duration .

Regulatory and Pharmacopoeial Status

Compound CAS Number Pharmacopoeial Standards Regulatory Status
Terazosin HCl dihydrate 70024-40-7 USP 31, Ph. Eur. 8 Approved (US, EU)
Trimazosin HCl 63016 Not listed in major pharmacopoeias Limited approvals
Prazosin HCl 19216-56-9 USP, Ph. Eur. Approved (US, EU)

Key Differences :

    Q & A

    Q. What are the standard analytical methods for quantifying Terazosin hydrochloride dihydrate in bulk drug substances?

    Pharmacopoeial methods include:

    • Potentiometric titration (Indian Pharmacopoeia): Dissolve the compound in 0.01M HCl and methanol, then titrate with 0.1M NaOH .
    • HPLC (USP): Use a mobile phase of pH 3.2 citrate buffer and acetonitrile (1685:315 v/v) .
    • RP-UPLC (advanced method): ACQUITY UPLC BEH C18 column with 20 mM ortho-phosphoric acid buffer and acetonitrile (80:20 v/v), detection at 246 nm . These methods ensure compliance with regulatory standards (Ph. Eur., USP) for purity and potency .

    Q. How should researchers handle the solubility characteristics of this compound in experimental design?

    Key solubility properties:

    • Water : Sparingly soluble (2% solution pH 3.0–5.0) .
    • Organic solvents : Slightly soluble in methanol, very slightly in ethanol/chloroform, and insoluble in acetone/hexanes .
    • DMSO solubility : 8.8–10.6 mg/mL (20–30°C) . For in vitro studies, use isotonic saline or methanol for dissolution. Storage of solutions at -20°C is recommended, with use within one month to avoid degradation .

    Q. What pharmacopoeial guidelines exist for the characterization of this compound?

    • Ph. Eur. 6.2 : Specifies crystalline structure, solubility, and pH requirements. Storage in airtight, light-protected containers at 20–25°C .
    • USP 31 : Requires validation of identity (IR spectroscopy), assay (HPLC), and impurity limits (<0.1% for individual impurities) . Compliance with these guidelines ensures batch-to-batch consistency for preclinical studies .

    Advanced Research Questions

    Q. How can researchers validate HPLC methods for this compound quantification in complex matrices?

    Method validation should include:

    • Specificity : Resolve peaks from degradation products (e.g., oxidized impurities) using forced degradation studies .
    • Linearity : Test over 50–150% of the target concentration (R² > 0.999) .
    • Accuracy/Precision : Spike recovery (98–102%) and ≤2% RSD for intra/inter-day variability .
    • Robustness : Vary flow rate (±0.1 mL/min) and column temperature (±2°C) to assess method stability .

    Q. What experimental approaches are used to investigate the selectivity of this compound for α1- versus α2B-adrenergic receptor subtypes?

    • Radioligand binding assays : Compare IC₅₀ values against [³H]-prazosin (α1-selective) and [³H]-RX821002 (α2-selective) in transfected cell lines .
    • Functional assays : Measure cAMP inhibition (α2B) or vasodilation (α1) in isolated tissues .
    • Molecular docking : Analyze binding affinity to receptor subtypes using crystal structures (e.g., α2B-AR PDB: 6PU7) .

    Q. What strategies are recommended for resolving discrepancies in potency measurements obtained from different analytical techniques?

    Case example: Discrepancies between HPLC (USP) and potentiometric (IP) methods can arise from:

    • Matrix effects : Protein binding in biological samples may interfere with HPLC detection .
    • Hydration state : Dihydrate vs. anhydrous forms affect titrimetric results. Use Karl Fischer titration to confirm hydration .
    • Cross-validation : Apply orthogonal methods (e.g., UPLC-PDA vs. LC-MS) to verify accuracy .

    Q. How should impurity profiling studies be designed for this compound under ICH guidelines?

    • Forced degradation : Expose the drug to heat (80°C), light (1.2 million lux-hours), and acidic/alkaline conditions to generate impurities .
    • Stability-indicating UPLC : Use ACQUITY BEH C18 columns to separate impurities (e.g., des-methyl terazosin, oxidation byproducts) .
    • Quantification : Reference impurities (e.g., Terazosin Impurity A, CAS 23680-84-4) with ≤0.15% thresholds per ICH Q3A .

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